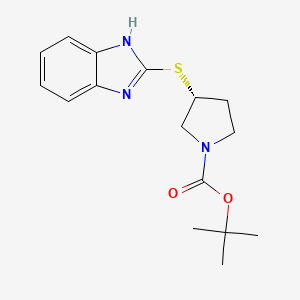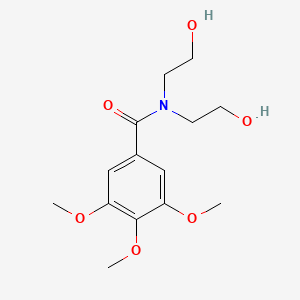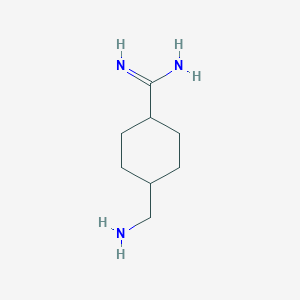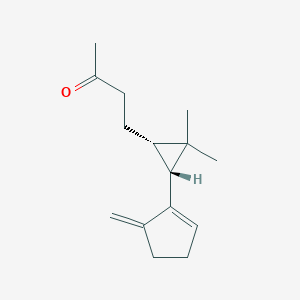
Taylorione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Taylorione is a sesquiterpene ketone isolated from the liverwort Mylia taylorii
Métodos De Preparación
The total synthesis of Taylorione has been achieved through various methods. One notable method involves the use of the Pauson–Khand reaction, starting from (+)-2-carene . Another efficient synthesis route starts from hex-5-yn-ol, leading to the natural product in its racemic form . These methods highlight the versatility and complexity of synthetic organic chemistry in producing such intricate molecules.
Análisis De Reacciones Químicas
Taylorione undergoes several types of chemical reactions, including oxidation, reduction, and substitution. The Pauson–Khand reaction, which is a key step in its synthesis, involves the formation of cyclopentenones from alkynes and alkenes . Common reagents used in these reactions include gaseous olefins and various catalysts. The major products formed from these reactions are typically cyclopentenone derivatives, which are crucial intermediates in the synthesis of this compound.
Aplicaciones Científicas De Investigación
In chemistry, it serves as a model compound for studying complex organic synthesis techniques . In biology and medicine, its unique structure and potential biological activities make it a candidate for drug development and other therapeutic applications. Additionally, its presence in liverworts suggests potential ecological and environmental roles that are yet to be fully explored.
Mecanismo De Acción
The exact mechanism of action of Taylorione is not fully understood. its structure suggests that it may interact with various molecular targets and pathways. The sesquiterpene skeleton of this compound could potentially interact with enzymes and receptors, leading to various biological effects. Further research is needed to elucidate the specific molecular targets and pathways involved.
Comparación Con Compuestos Similares
Taylorione is unique due to its specific carbon skeleton and sesquiterpene nature. Similar compounds include other sesquiterpenes isolated from liverworts, such as myliol and myltaylenol . These compounds share structural similarities but differ in their specific functional groups and biological activities. The uniqueness of this compound lies in its specific arrangement of carbon atoms and the resulting chemical properties.
Propiedades
Número CAS |
55304-00-2 |
|---|---|
Fórmula molecular |
C15H22O |
Peso molecular |
218.33 g/mol |
Nombre IUPAC |
4-[(1S,3R)-2,2-dimethyl-3-(5-methylidenecyclopenten-1-yl)cyclopropyl]butan-2-one |
InChI |
InChI=1S/C15H22O/c1-10-6-5-7-12(10)14-13(15(14,3)4)9-8-11(2)16/h7,13-14H,1,5-6,8-9H2,2-4H3/t13-,14+/m0/s1 |
Clave InChI |
CDXNKWAMDXZEKB-UONOGXRCSA-N |
SMILES isomérico |
CC(=O)CC[C@H]1[C@H](C1(C)C)C2=CCCC2=C |
SMILES canónico |
CC(=O)CCC1C(C1(C)C)C2=CCCC2=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


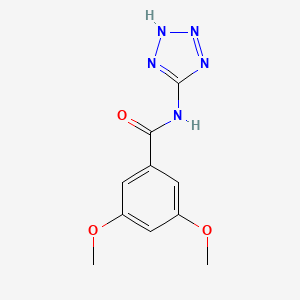
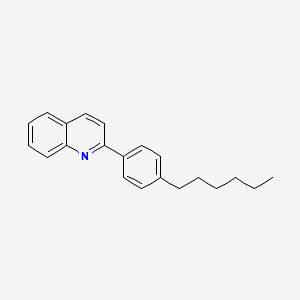
![1,3-Diazatricyclo[5.1.1.1~3,5~]decane](/img/structure/B13959724.png)
![1-(2-Amino-6-azaspiro[3.4]octan-6-yl)-2-chloroethanone](/img/structure/B13959733.png)
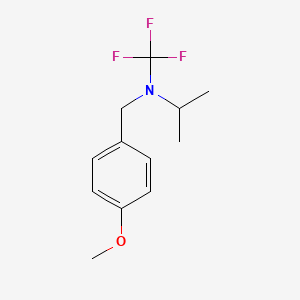
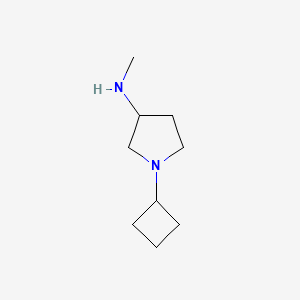
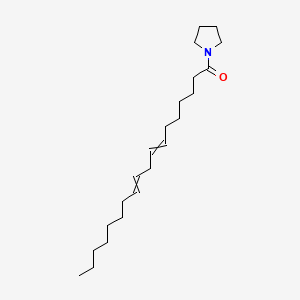
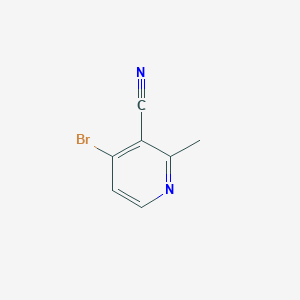
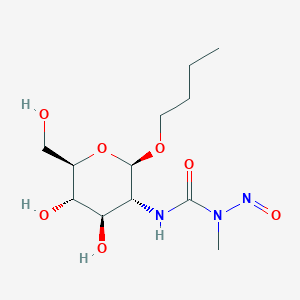
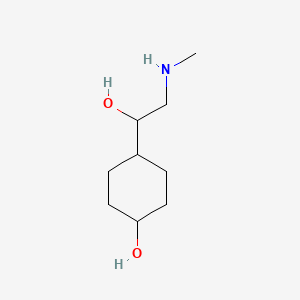
![2-(Methylamino)-6-benzo[D]thiazoleacetic acid](/img/structure/B13959765.png)
